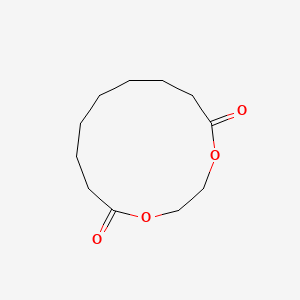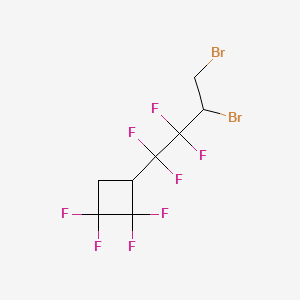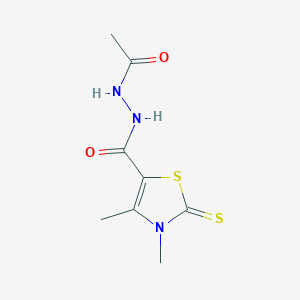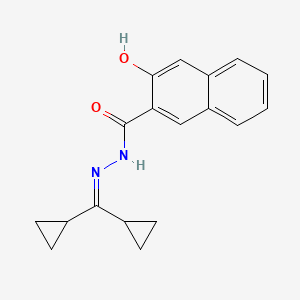
1,4-Dioxacyclotridecane-5,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxacyclotridecane-5,13-dione is a heterocyclic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is characterized by a 13-membered ring structure containing two oxygen atoms and two ketone groups. This compound is also known by other names such as ethylene azelate and azelaic acid cyclic ethylene ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclotridecane-5,13-dione can be synthesized through the reaction of azelaic acid with ethylene glycol . The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate esterification and cyclization. The reaction conditions often include temperatures ranging from 150°C to 200°C and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: 1,4-Dioxacyclotridecane-5,13-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dioxacyclotridecane-5,13-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-dioxacyclotridecane-5,13-dione involves its interaction with various molecular targets. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and drug delivery systems. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxacyclotridecane-5,13-dione: Ethylene azelate, azelaic acid cyclic ethylene ester.
1,4-Dioxacyclotridecane-5,13-diol: A reduced form of the compound with alcohol groups instead of ketones.
Azelaic Acid: A dicarboxylic acid used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its 13-membered ring structure, which imparts specific chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
4471-27-6 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1,4-dioxacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
Clave InChI |
QABJRPWOBYCMBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)OCCOC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)


![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
